3-(3-Phenoxyphenyl)acrylaldehyde
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Overview
Description
3-(3-Phenoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C15H12O2. It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxyphenyl)acrylaldehyde typically involves the reaction of 3-phenoxybenzaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation reaction, where 3-phenoxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Phenoxyphenyl)acrylic acid.
Reduction: 3-(3-Phenoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Phenoxyphenyl)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxyphenyl)acrylaldehyde
- 3-(3-Phenoxyphenyl)acrylate
- 3-Phenoxyphenyl-5-cyano-2H-1,2,3-triazole
Uniqueness
3-(3-Phenoxyphenyl)acrylaldehyde is unique due to its specific combination of a phenoxy group and an acrylaldehyde moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(E)-3-(3-phenoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C15H12O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-12H/b7-5+ |
InChI Key |
DRINRBOAAVNPCE-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC=O |
Origin of Product |
United States |
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